molecular formula C20H18FN3O3 B11414715 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11414715
M. Wt: 367.4 g/mol
InChI Key: DTKJWTOMZQJZSY-UHFFFAOYSA-N
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Description

The compound 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a pyrrolopyrazolone derivative characterized by a fused bicyclic core. Key structural features include:

  • 4-Fluorophenyl substituent: Enhances metabolic stability and modulates electronic properties via the electron-withdrawing fluorine atom .
  • 2-Methoxyethyl side chain: Introduces hydrophilicity and conformational flexibility compared to bulkier alkyl chains .

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18FN3O3/c1-27-11-10-24-19(12-6-8-13(21)9-7-12)16-17(22-23-18(16)20(24)26)14-4-2-3-5-15(14)25/h2-9,19,25H,10-11H2,1H3,(H,22,23)

InChI Key

DTKJWTOMZQJZSY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 4-fluorophenyl, 2-hydroxyphenyl, and 2-methoxyethyl groups can be introduced through various substitution reactions using corresponding halides or other reactive intermediates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolo[3,4-c]pyrazole ring, potentially forming alcohols or other reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Compounds with a pyrrolo[3,4-c]pyrazole core have shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
    • Case Study : A derivative was tested against breast cancer cells and exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .
  • Antimicrobial Properties : Research has demonstrated that derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of hydroxyl and methoxy groups enhances its bioactivity.
    • Case Study : In vitro studies showed that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria .

Material Science

  • Nonlinear Optical Properties : The compound has been evaluated for its nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics.
    • Research Findings : Computational studies using density functional theory (DFT) have predicted favorable NLO properties that could be harnessed in the development of advanced optical materials .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated to enhance mechanical properties and thermal stability.
    • Application Example : The use of this compound as a dopant in polymer films has shown improvements in mechanical strength and thermal resistance compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound’s pyrrolo[3,4-c]pyrazol-6(2H)-one core distinguishes it from other heterocyclic systems (e.g., thiazole-triazole hybrids in ). Comparisons with analogous pyrrolopyrazolone derivatives reveal critical trends:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound Pyrrolo[3,4-c]pyrazol-6(2H)-one 4-Fluorophenyl, 2-hydroxyphenyl, 2-methoxyethyl C₂₁H₁₉FN₃O₃ 380.40 (calc.) Hydroxyphenyl H-bond donor; methoxyethyl enhances flexibility
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-... () Same core 4-Chlorophenyl, 2-hydroxyphenyl, 3-methoxypropyl C₂₁H₂₀ClN₃O₃ 397.85 Longer methoxy chain (3-methoxypropyl) increases lipophilicity; Cl substituent improves stability
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-... () Same core 4-Ethoxyphenyl, pyridinylmethyl C₂₅H₂₂N₄O₃ 438.47 (calc.) Pyridine ring introduces basicity; ethoxy group enhances solubility

Structural and Physicochemical Properties

  • Planarity and Conformation : The thiazole-triazole compounds in exhibit near-planar conformations except for a perpendicular fluorophenyl group, which may reduce stacking interactions . In contrast, the target compound’s dihydropyrrolopyrazolone core likely adopts a semi-rigid conformation, balancing planarity and flexibility.
  • Solubility : The 2-methoxyethyl chain in the target compound offers moderate hydrophilicity, whereas the pyridinylmethyl group in ’s compound may enhance aqueous solubility via protonation at physiological pH .

Biological Activity

The compound 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the dihydropyrrolo[3,4-c]pyrazolone family, which has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including anti-inflammatory and antioxidant properties.

Chemical Structure and Properties

  • Molecular Formula : C21H21N3O5
  • Molecular Weight : 395.4 g/mol
  • IUPAC Name : 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
  • InChI Key : DVOJHKSYCJSMKF-UHFFFAOYSA-N

The compound features multiple functional groups that may contribute to its biological activity, including hydroxyl and methoxy substituents that enhance solubility and reactivity.

Synthesis

The synthesis of this compound can be achieved through various multicomponent reactions involving readily available starting materials. For instance, one method involves the reaction of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with hydrazine derivatives under mild conditions to yield the desired product with high purity and yield .

Antioxidant Activity

Research has indicated that compounds within the dihydropyrrolo[3,4-c]pyrazolone class exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound effectively scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity was quantified using DPPH radical scavenging assays, where higher concentrations of the compound showed increased scavenging ability .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies on human cell lines indicated that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect suggests a potential therapeutic application in treating inflammatory diseases.

Tyrosinase Inhibition

Another notable biological activity is the inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Compounds similar to this compound have shown promise as anti-melanogenic agents. Inhibitory assays revealed that certain derivatives effectively reduced TYR activity in B16F10 melanoma cells without cytotoxic effects up to a concentration of 25 μM .

Case Studies

  • Case Study on Antioxidant Activity :
    • A series of tests were conducted using various concentrations of the compound on B16F10 cells.
    • Results indicated a significant reduction in reactive oxygen species (ROS) levels at higher concentrations (above 10 μM), confirming its antioxidant potential.
  • Case Study on Anti-inflammatory Activity :
    • In a controlled experiment using LPS-stimulated macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha production compared to untreated controls.
    • The effective concentration range was found to be between 5 μM and 20 μM.

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